molecular formula C21H20ClN3O3S B11468545 7-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11468545
M. Wt: 429.9 g/mol
InChI Key: QPWVWHDURMBFJB-UHFFFAOYSA-N
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Description

The compound 7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic molecule featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the chlorophenyl and methoxy groups through nucleophilic substitution reactions. The final step involves the methylation of the amino group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, bromine, nitric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Thiazolopyridine derivatives: Molecules with the same core structure but different substituents.

Uniqueness

The uniqueness of 7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

7-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

7-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H20ClN3O3S/c1-23-21-25-20-19(29-21)15(10-18(26)24-20)13-5-8-16(27-2)17(9-13)28-11-12-3-6-14(22)7-4-12/h3-9,15H,10-11H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

QPWVWHDURMBFJB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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